

# Early-Phase Clinical Development of Henagliflozin: A Technical Review

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## Compound of Interest

Compound Name: *Henagliflozin*

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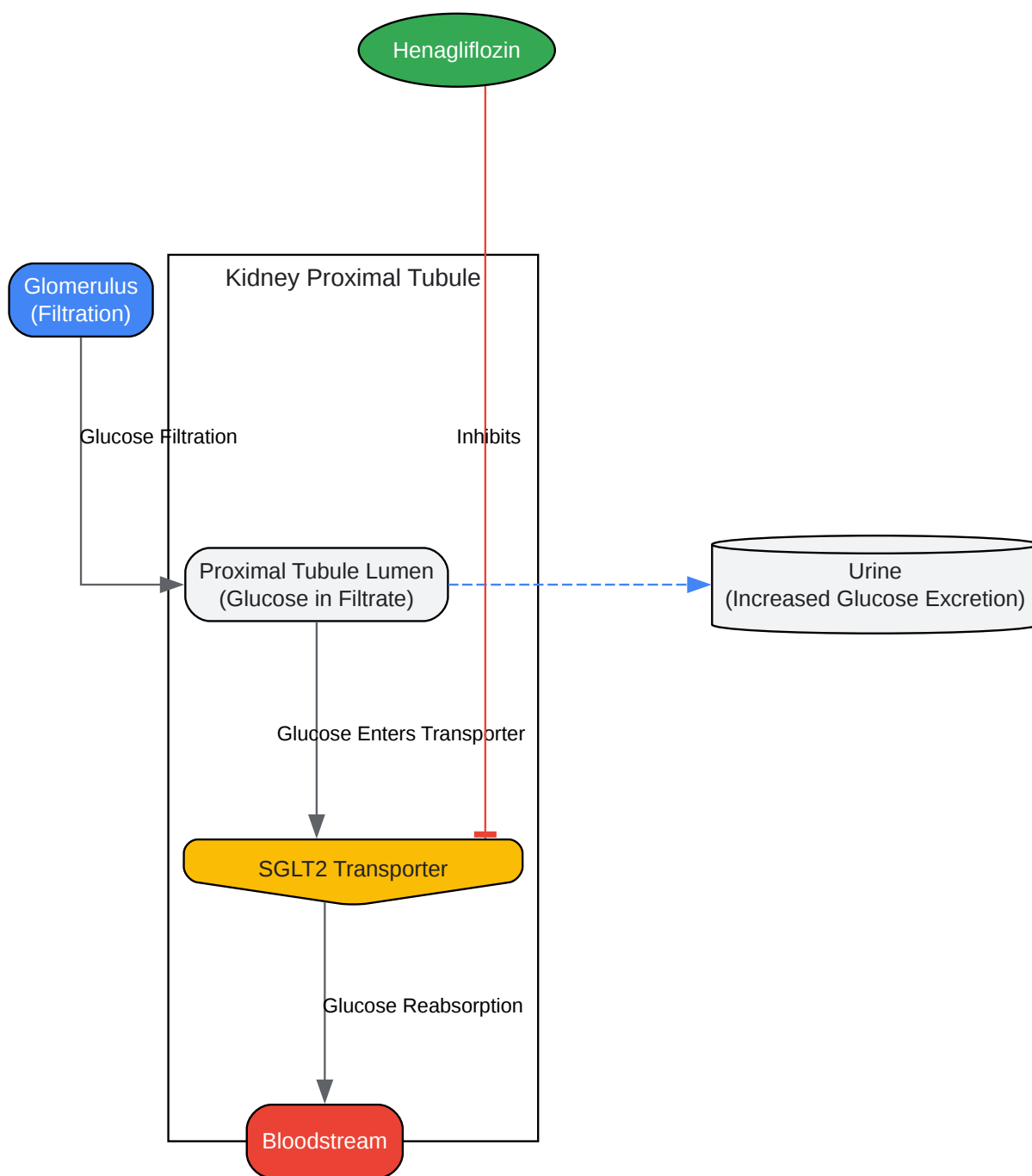
An In-depth Guide for Researchers and Drug Development Professionals

## Introduction

**Henagliflozin** is a novel, selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) developed for the treatment of type 2 diabetes mellitus (T2DM).[1] By targeting SGLT2 in the proximal tubules of the kidneys, **Henagliflozin** blocks the reabsorption of glucose, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels.[2] This insulin-independent mechanism of action makes it a valuable therapeutic option for managing T2DM. This technical guide provides a comprehensive overview of the early-phase clinical trial results for **Henagliflozin**, focusing on its pharmacokinetic, pharmacodynamic, and safety profiles.

## Mechanism of Action

**Henagliflozin** selectively inhibits SGLT2, a protein responsible for the majority of glucose reabsorption from the glomerular filtrate back into the bloodstream.[2] In patients with T2DM, the capacity for glucose reabsorption is often elevated, contributing to hyperglycemia.[2] By inhibiting SGLT2, **Henagliflozin** effectively reduces the renal threshold for glucose, promoting its excretion in the urine.[2] This glucosuric effect not only helps to lower plasma glucose levels but has also been associated with modest reductions in body weight and blood pressure.[2][3] The mechanism of action is independent of beta-cell function or insulin resistance.



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Figure 1: Mechanism of action of **Henagliflozin** in the renal proximal tubule.

## Pharmacokinetics

Early-phase studies in healthy Chinese volunteers and patients with T2DM have characterized the pharmacokinetic profile of **Henagliflozin** following single and multiple ascending doses.

### Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) Studies in Healthy Subjects

Two key studies, a single ascending dose (SAD) trial (2.5-200 mg) with 80 healthy subjects and a multiple ascending dose (MAD) trial (1.25-100 mg for 10 days) with 48 healthy subjects, established the initial pharmacokinetic parameters of **Henagliflozin**.<sup>[4]</sup> The drug was found to be rapidly absorbed, with a time to maximum plasma concentration (T<sub>max</sub>) of 1.5-3 hours.<sup>[4]</sup> It has a half-life of 11-15 hours, and no accumulation was observed with once-daily oral administration.<sup>[4]</sup> Plasma exposure to **Henagliflozin** demonstrated dose-proportional pharmacokinetic properties over the tested ranges.<sup>[4]</sup> Urinary excretion of the parent drug was low, ranging from 3.00% to 5.13% of the administered dose.<sup>[4]</sup> The primary metabolites identified in plasma were the glucuronides M5-1, M5-2, and M5-3.<sup>[4]</sup>

Parameter	Single Ascending Dose (2.5-200 mg)	Multiple Ascending Dose (1.25-100 mg)
T <sub>max</sub> (hours)	1.5 - 3	Not Specified
Half-life (hours)	11 - 15	Not Specified
Accumulation	Not Specified	None
Dose Proportionality	Yes	Yes
Urinary Excretion (Parent)	3.00% - 5.13%	Not Specified

Table 1: Summary of Pharmacokinetic Parameters in Healthy Subjects.<sup>[4]</sup>

### Pharmacokinetics in Patients with Type 2 Diabetes

A study involving 30 T2DM patients randomized to receive **Henagliflozin** (5, 10, or 20 mg/day) or a placebo for 10 days provided further insights into its pharmacokinetic profile in the target population.<sup>[1]</sup> Similar to healthy subjects, **Henagliflozin** exhibited dose-proportional plasma

concentrations.[1] The half-life in this patient population ranged from 9.1 to 14 hours.[1] A steady-state plasma concentration was achieved by day 7 of treatment.[1]

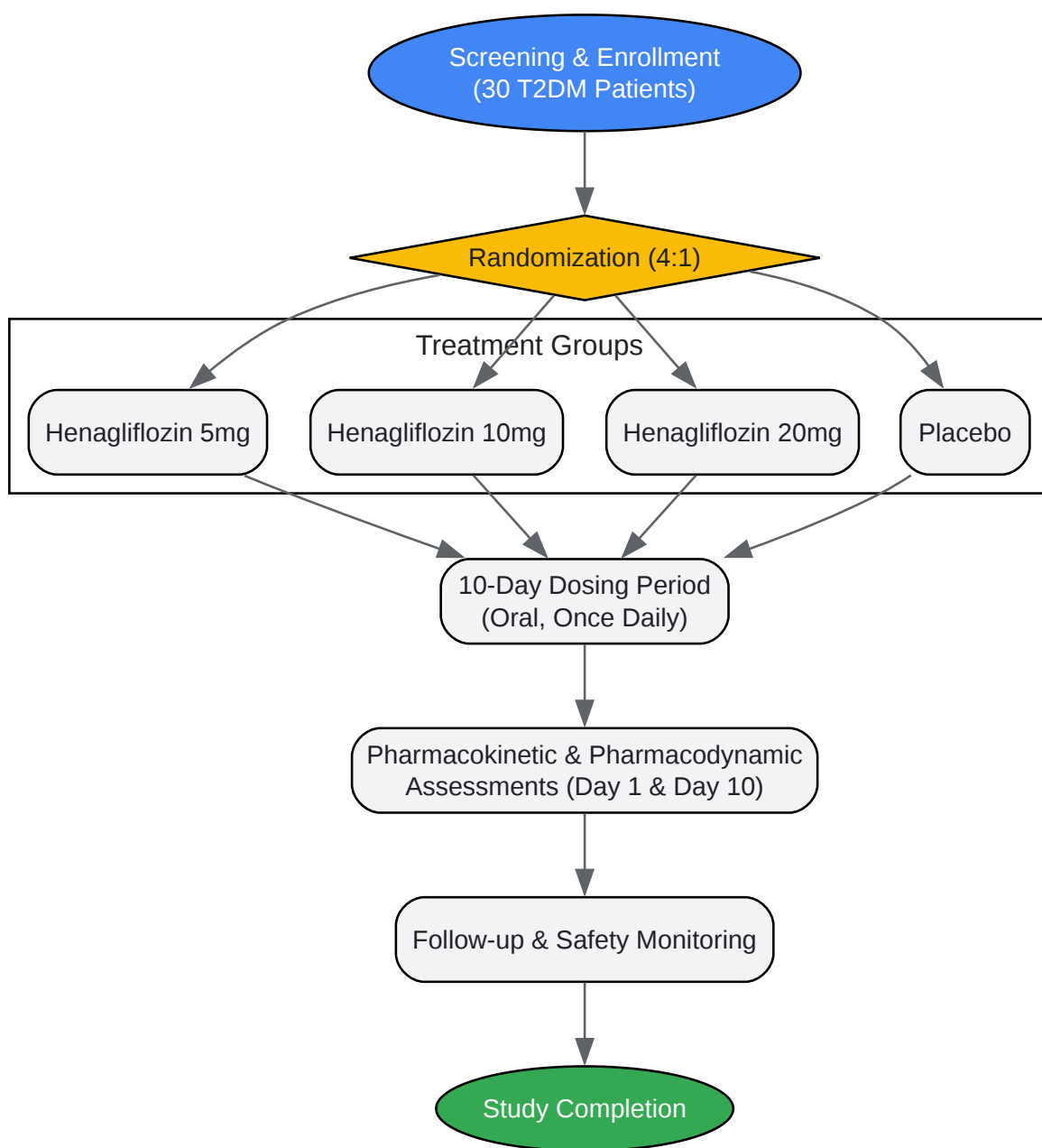
Parameter	5 mg Dose	10 mg Dose	20 mg Dose
Half-life (hours)	9.1 - 14	9.1 - 14	9.1 - 14
Time to Steady State	Day 7	Day 7	Day 7
Dose Proportionality	Yes	Yes	Yes

Table 2: Pharmacokinetic Profile in Patients with T2DM.[1]

## Experimental Protocols

### Study Design for Pharmacokinetics in T2DM Patients

The study assessing pharmacokinetics and pharmacodynamics in Chinese patients with T2DM was a randomized, double-blind, placebo-controlled trial.[1]



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Figure 2: Workflow of the Phase I trial in T2DM patients.

Methodology:

- Participants: Thirty patients with T2DM were enrolled.[1]

- Randomization: Patients were randomized in a 4:1 ratio to receive either **Henagliflozin** or a placebo.[1]
- Dosing: Oral doses of 5, 10, or 20 mg/day of **Henagliflozin** or a placebo were administered for 10 days, with no dosing on days 2 and 3.[1]
- Assessments: Pharmacokinetic and pharmacodynamic profiles were measured on day 1 and day 10.[1]

## Pharmacodynamics

### Effects on Glycemic Control and Urinary Glucose Excretion

The pharmacodynamic effects of **Henagliflozin** are characterized by a dose-dependent increase in urinary glucose excretion and a reduction in plasma glucose levels.

In the study with T2DM patients, **Henagliflozin** led to a significant decrease in the 24-hour mean plasma glucose on both day 1 and day 10 of treatment.[1] Concurrently, a substantial increase in 24-hour urinary glucose excretion was observed, which also followed a dose-dependent pattern.[1]

Dose	Change in 24h Mean Plasma Glucose (Day 1)	Change in 24h Mean Plasma Glucose (Day 10)	Increase in 24h Urinary Glucose Excretion (Day 1)
5 mg	-0.3 mmol/L	-0.8 mmol/L	11-fold
10 mg	-1.0 mmol/L	-0.9 mmol/L	65-fold
20 mg	-1.0 mmol/L	-1.2 mmol/L	82-fold

Table 3: Pharmacodynamic Effects in Patients with T2DM.[1]

In healthy subjects, both the SAD and MAD studies demonstrated a dose-dependent increase in 24-hour urinary glucose excretion, which appeared to reach a saturation point at doses greater than 25 mg.[4] Importantly, no significant alterations in serum glucose levels or urinary electrolyte excretion were observed in these healthy volunteers.[4]

## Safety and Tolerability

Across the early-phase clinical trials, **Henagliflozin** was generally well-tolerated. In the study involving T2DM patients, no treatment-related serious adverse events or discontinuations due to adverse events were reported.[1] Similarly, studies in healthy subjects concluded that **Henagliflozin** was well-tolerated.[4]

## Drug-Drug Interaction Studies

The potential for pharmacokinetic interactions between **Henagliflozin** and other commonly prescribed medications has been investigated.

- **Metformin:** A study in healthy Chinese male subjects showed no clinically significant pharmacokinetic interaction when **Henagliflozin** (25 mg) was co-administered with metformin (1000 mg). The geometric mean ratios and their 90% confidence intervals for the area under the plasma concentration-time curve (AUC) and maximum plasma concentration (C<sub>max</sub>) were within the standard bioequivalence range of 0.80-1.25, indicating that dose adjustments are not necessary when these drugs are used concomitantly.
- **Warfarin:** In a study with 16 healthy male Chinese subjects, the co-administration of **Henagliflozin** (10 mg/day) and warfarin (5 mg/day) did not result in any clinically relevant effects on the pharmacokinetic or pharmacodynamic properties of either drug.[5] This suggests that **Henagliflozin** and warfarin can be used together without dose adjustments.[5]

## Conclusion

The early-phase clinical trial data for **Henagliflozin** demonstrate a predictable pharmacokinetic and pharmacodynamic profile that supports a once-daily dosing regimen.[1] The drug is rapidly absorbed, exhibits dose-proportional plasma exposure, and has a half-life that allows for sustained therapeutic effects. Its mechanism of action, the selective inhibition of SGLT2, leads to significant increases in urinary glucose excretion and reductions in plasma glucose levels in patients with T2DM.[1][2] Safety and tolerability have been favorable in the initial studies, and no clinically significant drug-drug interactions with metformin or warfarin have been identified. [1][5] These promising early results have paved the way for further clinical development of **Henagliflozin** as a new therapeutic option for the management of type 2 diabetes.

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